Cdc25B Phosphatase Activity: Negative Control Profile Confirmed by High-Throughput Screening
5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid was tested in a Cdc25B phosphatase high-throughput screening dose-response confirmation assay (PubChem BioAssay AID 569) and exhibited an IC50 > 50,000 nM [1]. This low potency establishes the compound as functionally inactive against Cdc25B, distinguishing it from active Cdc25 phosphatase inhibitors that typically exhibit IC50 values in the low micromolar to nanomolar range [2]. The absence of meaningful Cdc25B inhibition is a defining characteristic that differentiates this compound from furan-containing phosphatase inhibitors with proven activity.
| Evidence Dimension | Cdc25B phosphatase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 > 50,000 nM |
| Comparator Or Baseline | Class-level baseline: Active Cdc25B phosphatase inhibitors (typical IC50 range: <1 μM to low μM) |
| Quantified Difference | At least 50-fold higher IC50 than threshold for meaningful inhibition |
| Conditions | Human Cdc25B phosphatase enzyme assay; HTS dose-response confirmation protocol |
Why This Matters
This negative control profile enables the compound's use as a selectivity control in Cdc25B phosphatase assays, ensuring that observed effects in screening campaigns are not attributable to non-specific furan-based interference.
- [1] BindingDB. BDBM38800: 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid — Cdc25B Phosphatase HTS Dose Response. IC50: >5.00E+4 nM. PubChem BioAssay AID 569. View Source
- [2] BindingDB. Cdc25B Phosphatase Target Page — Assay AID 569: Cdc25B Phosphatase HTS dose response confirmation. Target: M-phase inducer phosphatase 2 (Human). View Source
